molecular formula C23H23BrClNO2 B12049712 Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355419-76-0

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12049712
CAS No.: 355419-76-0
M. Wt: 460.8 g/mol
InChI Key: UOHBGDUCEXKKIC-UHFFFAOYSA-N
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Description

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H23BrClNO2 and a molecular weight of 460.802 . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of bromine and chlorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-(4-chlorophenyl)quinoline-4-carboxylic acid, followed by esterification with heptyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The heptyl ester group also imparts distinct physicochemical properties, such as increased lipophilicity, which can affect its solubility and bioavailability .

Properties

CAS No.

355419-76-0

Molecular Formula

C23H23BrClNO2

Molecular Weight

460.8 g/mol

IUPAC Name

heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H23BrClNO2/c1-2-3-4-5-6-13-28-23(27)20-15-22(16-7-10-18(25)11-8-16)26-21-12-9-17(24)14-19(20)21/h7-12,14-15H,2-6,13H2,1H3

InChI Key

UOHBGDUCEXKKIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

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